molecular formula C7H2BrClFN B1381674 4-Bromo-2-chloro-3-fluorobenzonitrile CAS No. 1427439-32-4

4-Bromo-2-chloro-3-fluorobenzonitrile

Cat. No. B1381674
CAS RN: 1427439-32-4
M. Wt: 234.45 g/mol
InChI Key: IURYJYBRHJJICY-UHFFFAOYSA-N
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Description

4-Bromo-2-chloro-3-fluorobenzonitrile is a chemical compound used as an intermediate in various fields such as OLED, pharmaceuticals, electronics, and the synthesis of heterocycles and liquid crystals .


Synthesis Analysis

While specific synthesis methods for 4-Bromo-2-chloro-3-fluorobenzonitrile were not found, related compounds are often synthesized through methods such as Stille coupling reactions .


Molecular Structure Analysis

The molecular structure of 4-Bromo-2-chloro-3-fluorobenzonitrile consists of a benzene ring substituted with bromo, chloro, fluoro, and nitrile groups .


Physical And Chemical Properties Analysis

4-Bromo-2-chloro-3-fluorobenzonitrile is a white or off-white crystalline solid . It is soluble in organic solvents such as methanol, ethanol, and dichloromethane but insoluble in water .

Scientific Research Applications

Analytical Chemistry

In analytical chemistry, 4-Bromo-2-chloro-3-fluorobenzonitrile could be used as a standard or reagent in the quantification and identification of chemical compounds. Its unique spectral properties allow for its use in spectroscopic analysis techniques.

Each of these applications leverages the unique chemical structure of 4-Bromo-2-chloro-3-fluorobenzonitrile , which contains bromine, chlorine, and fluorine atoms, making it a versatile compound in scientific research .

Mechanism of Action

Target of Action

4-Bromo-2-chloro-3-fluorobenzonitrile is a chemical compound that primarily targets ketone oxime anions . These anions play a crucial role in various biochemical reactions, particularly in the formation of aryloxime adducts .

Mode of Action

The compound interacts with its targets through a process known as nucleophilic aromatic substitution . In this process, 4-Bromo-2-chloro-3-fluorobenzonitrile reacts with ketone oxime anions to form aryloxime adducts . This interaction results in changes to the chemical structure of the targets, thereby altering their function.

Biochemical Pathways

The formation of aryloxime adducts affects various biochemical pathways. These adducts can undergo cyclization under aqueous acidic conditions to produce ketones . Ketones are crucial intermediates in many biochemical pathways, including energy metabolism and synthesis of other bioactive compounds.

Pharmacokinetics

Like many other benzonitriles, it is expected to have good bioavailability due to its small size and ability to form stable complexes with biological targets .

Result of Action

The molecular and cellular effects of 4-Bromo-2-chloro-3-fluorobenzonitrile’s action are largely dependent on the specific biochemical pathways it affects. The formation of ketones can influence a wide range of cellular processes, from energy production to signal transduction .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 4-Bromo-2-chloro-3-fluorobenzonitrile. For instance, the compound is insoluble in water , which may affect its distribution and interaction with targets in aqueous environments. Additionally, it should be stored in a cool, dry, and well-ventilated place to maintain its stability .

Safety and Hazards

The safety data sheet for a similar compound, 4-Bromo-2-fluorobenzonitrile, indicates that it is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled .

Future Directions

While specific future directions for 4-Bromo-2-chloro-3-fluorobenzonitrile are not available, its use as an intermediate in various fields suggests it has potential for further applications in OLED, pharmaceuticals, electronics, and the synthesis of heterocycles and liquid crystals .

properties

IUPAC Name

4-bromo-2-chloro-3-fluorobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2BrClFN/c8-5-2-1-4(3-11)6(9)7(5)10/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IURYJYBRHJJICY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1C#N)Cl)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2BrClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-2-chloro-3-fluorobenzonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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